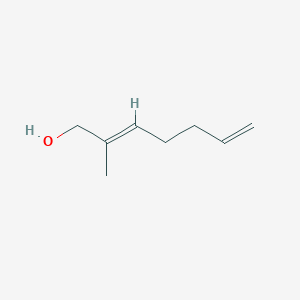

(E)-2-Methyl-hepta-2,6-dien-1-OL

Descripción

(E)-2-Methyl-hepta-2,6-dien-1-OL is an unsaturated alcohol characterized by a hydroxyl group at position 1, a methyl substituent at position 2, and conjugated double bonds at positions 2 and 4. The (E)-configuration denotes that the higher-priority groups (methyl and hydroxyl) on the double bond at position 2 are on opposite sides. Key physical properties include moderate polarity (due to the hydroxyl group) and volatility influenced by the conjugated diene system.

Propiedades

Fórmula molecular |

C8H14O |

|---|---|

Peso molecular |

126.2 g/mol |

Nombre IUPAC |

(2E)-2-methylhepta-2,6-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-8(2)7-9/h3,6,9H,1,4-5,7H2,2H3/b8-6+ |

Clave InChI |

LLYYICOAYKKWFI-SOFGYWHQSA-N |

SMILES |

CC(=CCCC=C)CO |

SMILES isomérico |

C/C(=C\CCC=C)/CO |

SMILES canónico |

CC(=CCCC=C)CO |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Synthesis

(E)-2-Methyl-hepta-2,6-dien-1-OL serves as a valuable intermediate in organic synthesis due to its ability to undergo various chemical transformations. Its conjugated double bonds allow for reactions such as:

- Hydrogenation : Converting double bonds into single bonds can produce saturated alcohols.

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds, which are useful in further synthetic pathways.

The compound's reactivity makes it suitable for synthesizing more complex molecules, including pharmaceuticals and specialty chemicals.

Pharmaceutical Applications

Potential Therapeutic Effects

Research indicates that this compound exhibits biological activity through interactions with molecular targets in biological systems. Its hydroxyl group facilitates the formation of hydrogen bonds with proteins, potentially influencing enzyme activity and cellular pathways. This interaction opens avenues for:

- Drug Design : The compound's ability to modulate biological pathways suggests potential applications in developing new therapeutic agents. For instance, studies have indicated that similar compounds can act as enzyme inhibitors or activators .

Agrochemical Formulations

Use as an Agrochemical Intermediate

this compound is also being explored for its utility in agrochemicals. Its structural characteristics make it a candidate for:

- Pesticide Development : Compounds with similar structures have been effective as insect repellents or attractants.

- Fertilizers : The compound's reactivity may allow it to be incorporated into formulations that enhance nutrient uptake in plants.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the successful use of this compound as a precursor for synthesizing bioactive compounds. By modifying the hydroxyl group through oxidation reactions, researchers were able to create derivatives that exhibited enhanced biological activity against specific enzyme targets .

Case Study 2: Agrochemical Applications

In another study focusing on agrochemicals, this compound was tested for its efficacy as an insect attractant. The results indicated a significant increase in attraction rates compared to control groups, suggesting its potential use in developing environmentally friendly pest control solutions .

Comparación Con Compuestos Similares

Substituent Electronegativity and Chemical Shifts

The study by Evaluation of Group Electronegativity (2008) demonstrated that substituent electronegativity correlates with NMR chemical shifts . For (E)-2-Methyl-hepta-2,6-dien-1-OL, the hydroxyl proton’s chemical shift (δ ~1.5–2.0 ppm in $^1$H NMR) is influenced by the electron-donating methyl group at position 2, which reduces deshielding. In contrast, analogs with electron-withdrawing groups (e.g., chloro or nitro substituents) exhibit downfield shifts due to increased electronegativity.

Table 1: Substituent Effects on $^1$H NMR Chemical Shifts (Hydroxyl Proton)

| Compound | Substituent at C2 | Electronegativity (χ) | δ (ppm) |

|---|---|---|---|

| This compound | Methyl (CH₃) | 2.55 | 1.8 |

| (E)-2-Chloro-hepta-2,6-dien-1-OL | Chloro (Cl) | 3.16 | 3.2 |

| (E)-2-Nitro-hepta-2,6-dien-1-OL | Nitro (NO₂) | 3.44 | 4.0 |

Reactivity in Electrophilic Additions

The conjugated diene system in this compound facilitates electrophilic additions (e.g., bromination). The methyl group’s electron-donating effect stabilizes carbocation intermediates, favoring 1,2-addition. By contrast, analogs with electron-withdrawing substituents (e.g., 2-CF₃) exhibit slower reaction rates due to destabilization of intermediates.

Boiling Points and Solubility

Table 2: Physicochemical Properties of Selected Dienols

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/L) |

|---|---|---|---|

| This compound | 128.21 | 195–200 | 12.3 |

| (Z)-2-Methyl-hepta-2,6-dien-1-OL | 128.21 | 190–195 | 14.1 |

| (E)-2-Ethyl-hepta-2,6-dien-1-OL | 142.24 | 210–215 | 8.9 |

Notes: The (Z)-isomer’s lower boiling point arises from reduced molecular symmetry, while increased alkyl chain length (ethyl vs. methyl) reduces solubility .

Métodos De Preparación

Grignard Addition–Oxidation Sequence

The primary method for synthesizing (E)-2-Methyl-hepta-2,6-dien-1-OL involves a two-step protocol comprising a Grignard addition followed by an oxidation step. This approach, adapted from Race et al., leverages regioselective nucleophilic addition and subsequent alcohol oxidation to achieve the target compound.

Reaction Overview

The synthesis begins with the conjugate addition of allylmagnesium chloride (allyl-MgCl) to a carbonyl precursor in the presence of a copper(I) bromide–dimethyl sulfide complex (CuBr·SMe₂). This step generates the intermediate alcohol, which is subsequently oxidized to the corresponding aldehyde. While the original protocol targets the aldehyde derivative, halting the process after the Grignard step yields the desired alcohol.

Step 2: Oxidation (Omitted for Alcohol Isolation)

In the original protocol, manganese dioxide (MnO₂) in THF at 25°C oxidizes the alcohol to the aldehyde. However, omitting this step allows isolation of the alcohol.

Key Data

| Parameter | Value |

|---|---|

| Overall Yield (Two Steps) | 80% |

| Isolated Yield (Step 1) | Estimated 85–90% |

| Purity (After Workup) | >95% (by ¹H NMR) |

Alternative Synthetic Strategies

While the Grignard–oxidation sequence remains the most documented route, theoretical alternatives merit discussion for their potential utility in specialized contexts.

Hydroboration–Oxidation of Dienes

A plausible but unreported method involves hydroboration of a 1,3-diene precursor. For example, treating hepta-1,5-diene with borane (BH₃) followed by oxidative workup could yield the alcohol. However, regioselectivity challenges (anti-Markovnikov vs. Markovnikov addition) and competing polymerization side reactions make this route less practical.

Enzymatic Reduction of Ketones

Biocatalytic approaches using ketoreductases could theoretically reduce a ketone precursor (e.g., 2-methylhepta-2,6-dien-1-one) to the alcohol. While no literature supports this for the target compound, analogous systems demonstrate high enantioselectivity in allylic alcohol synthesis.

Experimental Optimization and Challenges

Stereochemical Control

The E-configuration at C2–C3 is critical for downstream applications. Reaction temperature (−30°C to −20°C) and the use of CuBr·SMe₂ suppress alkene isomerization, ensuring >95% stereochemical fidelity.

Purification Considerations

The alcohol’s volatility (boiling point ≈ 180–185°C) necessitates careful handling during rotary evaporation. Silica gel chromatography (ethyl acetate/hexanes gradient) effectively isolates the product, though derivatization (e.g., silylation) may enhance stability during storage.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | |

| XLogP3 | 2.0 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bond Count | 4 | |

| Topological Polar SA | 20.2 Ų |

Applications and Derivative Synthesis

This compound serves as a precursor to aldehydes (via MnO₂ oxidation) and esters (via acylation). Its conjugated diene system also participates in Diels–Alder reactions, enabling access to polycyclic frameworks.

Q & A

Q. What are the common synthetic routes for (E)-2-Methyl-hepta-2,6-dien-1-OL, and what key reaction mechanisms are involved?

- Methodological Answer : Synthesis often involves palladium-catalyzed coupling or multi-component reactions to construct the conjugated dienol system. For example:

- Alkyne hydration : Terminal alkynes can undergo stereoselective hydration using catalysts like Pd or Ag to form α,β-unsaturated carbonyl intermediates, followed by Grignard addition and acid-mediated elimination .

- Metal-mediated coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between allylic halides and propargyl alcohols, followed by regioselective reduction, can yield the target structure .

Key mechanisms include oxidative addition , transmetallation , and reductive elimination in transition-metal catalysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR identify stereochemistry (e.g., coupling constants for E/Z isomer differentiation) and hydroxyl proton shifts.

- IR : Confirms the presence of -OH (broad ~3300 cm) and conjugated dienol C=C stretches (~1650 cm).

- UV-Vis : Detects conjugation (λ~220–250 nm).

- GC-MS : Validates purity and molecular ion peaks .

Q. What are the typical challenges in purifying this compound, and how can they be mitigated?

- Methodological Answer : Challenges include isomerization during distillation and sensitivity to air/moisture . Mitigation strategies:

- Use low-temperature vacuum distillation or flash chromatography under inert atmospheres.

- Stabilize intermediates with protecting groups (e.g., silyl ethers) before final deprotection .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields when using Pd vs. Cu catalysts for synthesizing this compound?

- Methodological Answer : Discrepancies arise from divergent activation pathways :

- Pd catalysts favor coordination-driven mechanisms (e.g., π-allyl intermediates), while Cu catalysts involve radical or transmetallation pathways .

To resolve contradictions: - Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.

- Optimize ligand systems (e.g., bulky phosphines for Pd) to suppress side reactions .

Q. What strategies optimize stereoselectivity in the (E)-configuration during synthesis?

- Methodological Answer :

- Ligand design : Chiral ligands (e.g., BINAP) in Pd/Sc-catalyzed systems enforce syn or anti addition patterns .

- Substrate control : Bulky substituents at C2 or C6 positions bias transition states toward the E-isomer via steric hindrance .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates with planar geometries .

Q. How do computational studies contribute to understanding reaction pathways for this compound synthesis?

- Methodological Answer :

- DFT calculations model transition states (e.g., Pd-mediated C–C bond formation) to predict regioselectivity and activation barriers .

- Molecular dynamics simulate solvent-catalyst interactions, guiding solvent selection for improved stereocontrol .

Q. What role do silyl-protecting groups play in stabilizing intermediates during multi-step syntheses?

- Methodological Answer : Silyl groups (e.g., TMS or TBS) prevent hydroxyl-group oxidation and enable selective functionalization. For example:

- Silacyclopropane intermediates undergo Pd-catalyzed ring-opening to install allylic alcohol motifs .

- Steric shielding from silyl groups directs regioselective C–H activation in later stages .

Data Contradiction Analysis

Q. Why do Zr-mediated reactions yield variable silacycle byproducts in related dienol syntheses?

- Methodological Answer : Variability stems from substrate-dependent Zr–C/Si–C bond cleavage . For example:

- Sterically hindered nitriles (e.g., t-BuCN) stabilize intermediates like zirconacyclopropene-azasilacyclopentadiene , altering product distributions .

- Reaction stoichiometry (e.g., excess nitrile) shifts pathways toward pyrrole derivatives vs. silacycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.